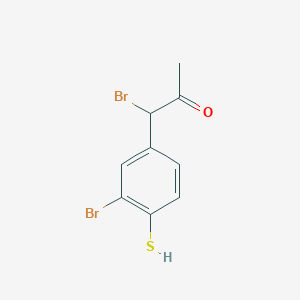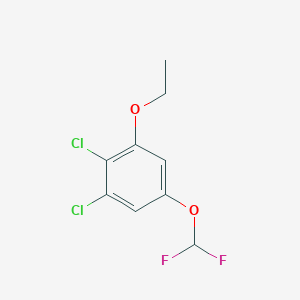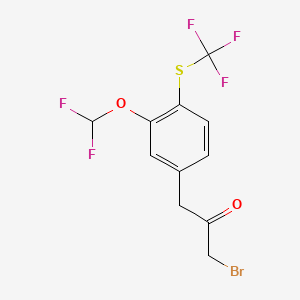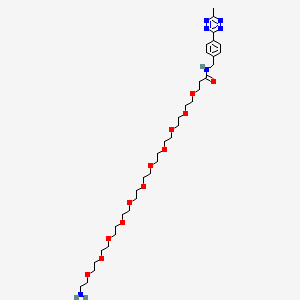
Methyltetrazine-amino-PEG11-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyltetrazine-amino-PEG11-amine is a heterobifunctional polyethylene glycol (PEG) linker that contains a methyltetrazine group and an amino group. The methyltetrazine group is reactive with carboxylic acids and activated esters via click chemistry, while the amino group can react with carboxylic acids, activated NHS esters, carbonyls, and more. This compound is widely used in bioorthogonal chemistry due to its ability to form stable linkages without interfering with biological processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The methyltetrazine group is typically introduced via a reaction with a tetrazine derivative, while the amino group is introduced through a reaction with an amine. The reactions are carried out under controlled conditions to ensure high purity and yield.
Industrial Production Methods
In industrial settings, the production of methyltetrazine-amino-PEG11-amine involves large-scale synthesis using automated reactors and purification systems. The process is optimized for efficiency and cost-effectiveness, ensuring that the final product meets stringent quality standards.
Análisis De Reacciones Químicas
Types of Reactions
Methyltetrazine-amino-PEG11-amine undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The methyltetrazine group reacts with strained alkenes and alkynes via inverse electron-demand Diels-Alder reactions.
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions with carboxylic acids, activated NHS esters, and carbonyl compounds.
Common Reagents and Conditions
Reagents: Common reagents include strained alkenes, alkynes, carboxylic acids, NHS esters, and carbonyl compounds
Conditions: These reactions are typically carried out under mild conditions, often at room temperature, to preserve the integrity of the PEG backbone and the functional groups.
Major Products
The major products formed from these reactions include various bioconjugates and functionalized PEG derivatives that are used in a wide range of scientific applications .
Aplicaciones Científicas De Investigación
Methyltetrazine-amino-PEG11-amine has numerous applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and bioconjugates through click chemistry.
Biology: Employed in the labeling and imaging of biomolecules, such as proteins and nucleic acids, in live cells.
Medicine: Utilized in drug delivery systems and the development of targeted therapies.
Industry: Applied in the production of advanced materials and nanotechnology.
Mecanismo De Acción
The mechanism of action of methyltetrazine-amino-PEG11-amine involves its ability to form stable covalent bonds with target molecules through bioorthogonal reactions. The methyltetrazine group reacts with strained alkenes and alkynes via inverse electron-demand Diels-Alder reactions, while the amino group participates in nucleophilic substitution reactions . These reactions allow for the precise modification and labeling of biomolecules without interfering with their biological functions .
Comparación Con Compuestos Similares
Similar Compounds
Methyltetrazine-amine hydrochloride: A similar compound that also contains a methyltetrazine group and is used in bioorthogonal chemistry.
Methyltetrazine-PEG11-NH-Boc: A bifunctional linker with a methyltetrazine moiety and a Boc-protected amine group.
Uniqueness
Methyltetrazine-amino-PEG11-amine is unique due to its heterobifunctional nature, which allows it to participate in a wide range of chemical reactions. Its PEG backbone provides flexibility and solubility, making it suitable for various applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C35H60N6O12 |
|---|---|
Peso molecular |
756.9 g/mol |
Nombre IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-N-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methyl]propanamide |
InChI |
InChI=1S/C35H60N6O12/c1-31-38-40-35(41-39-31)33-4-2-32(3-5-33)30-37-34(42)6-8-43-10-12-45-14-16-47-18-20-49-22-24-51-26-28-53-29-27-52-25-23-50-21-19-48-17-15-46-13-11-44-9-7-36/h2-5H,6-30,36H2,1H3,(H,37,42) |
Clave InChI |
IRVRVFHHVOSTCL-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN=C(N=N1)C2=CC=C(C=C2)CNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


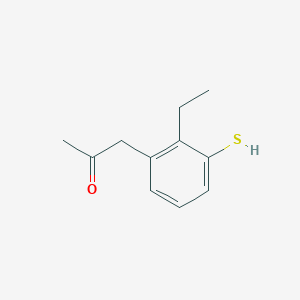

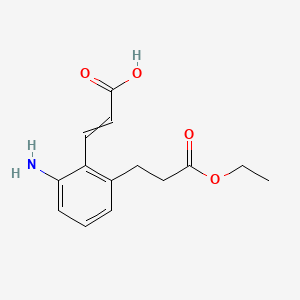
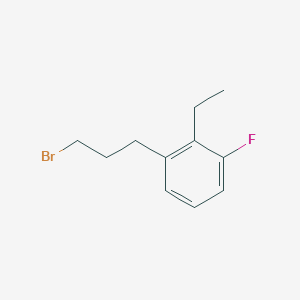
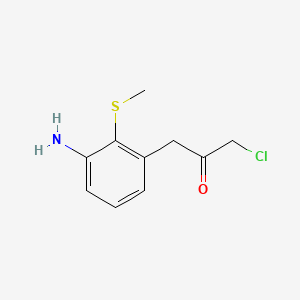


![((1S,3S,5S)-2-Azabicyclo[3.1.0]hexan-3-YL)methanol hcl](/img/structure/B14048311.png)
